molecular formula C15H16N2O2 B6629184 (3-Hydroxy-3-methylpyrrolidin-1-yl)-quinolin-4-ylmethanone

(3-Hydroxy-3-methylpyrrolidin-1-yl)-quinolin-4-ylmethanone

Cat. No. B6629184
M. Wt: 256.30 g/mol
InChI Key: ZEKLLQFVACFPNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Hydroxy-3-methylpyrrolidin-1-yl)-quinolin-4-ylmethanone, also known as 3-Methylpyrrolidine-1-acetamide, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of pyrrolidine derivatives and has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The mechanism of action of (3-Hydroxy-3-methylpyrrolidin-1-yl)-quinolin-4-ylmethanone involves its ability to bind to specific targets such as enzymes and receptors, which results in the inhibition of their activity. This compound has been shown to exhibit high selectivity towards certain targets, which makes it a potential candidate for the development of targeted therapies.
Biochemical and Physiological Effects:
(3-Hydroxy-3-methylpyrrolidin-1-yl)-quinolin-4-ylmethanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes and receptors, which can lead to the modulation of various cellular processes. In vivo studies have also shown that this compound can exhibit anticancer activity and can potentially be used as a chemotherapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3-Hydroxy-3-methylpyrrolidin-1-yl)-quinolin-4-ylmethanone is its high selectivity towards certain targets, which makes it a potential candidate for the development of targeted therapies. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on (3-Hydroxy-3-methylpyrrolidin-1-yl)-quinolin-4-ylmethanone. One potential direction is the development of novel drugs based on this compound for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. Another direction is the study of the structure-activity relationship of this compound to identify more potent and selective analogs. Additionally, the potential applications of this compound in material science and catalysis can also be explored.

Synthesis Methods

The synthesis of (3-Hydroxy-3-methylpyrrolidin-1-yl)-quinolin-4-ylmethanone involves the reaction of 3-methylpyrrolidine-1-acetic acid with quinoline-4-carboxaldehyde in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

(3-Hydroxy-3-methylpyrrolidin-1-yl)-quinolin-4-ylmethanone has shown promising results in scientific research for its potential applications in various fields. In medicinal chemistry, this compound has been studied for its ability to inhibit the activity of certain enzymes and receptors, which makes it a potential candidate for the development of novel drugs for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's.

properties

IUPAC Name

(3-hydroxy-3-methylpyrrolidin-1-yl)-quinolin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-15(19)7-9-17(10-15)14(18)12-6-8-16-13-5-3-2-4-11(12)13/h2-6,8,19H,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKLLQFVACFPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)C2=CC=NC3=CC=CC=C23)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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